REACTION_CXSMILES
|
[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+].S(=O)(=O)(O)O>>[C:8]([OH:10])(=[O:9])[CH:6]([CH:4]([C:1]([OH:3])=[O:2])[OH:5])[OH:7].[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+:11] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+].S(=O)(=O)(O)O>>[C:8]([OH:10])(=[O:9])[CH:6]([CH:4]([C:1]([OH:3])=[O:2])[OH:5])[OH:7].[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+:11] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+].S(=O)(=O)(O)O>>[C:8]([OH:10])(=[O:9])[CH:6]([CH:4]([C:1]([OH:3])=[O:2])[OH:5])[OH:7].[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+:11] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |